N-Fmoc-3,5-Difluoro-L-tyrosine
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Overview
Description
N-Fmoc-3,5-Difluoro-L-tyrosine is a fluorinated derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the tyrosine aromatic ring and an N-Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group. This modification enhances the compound’s stability and reactivity, making it a valuable building block in peptide synthesis and other chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3,5-Difluoro-L-tyrosine typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3,5-Difluoro-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Fmoc protecting group can be removed under basic conditions using reagents like piperidine, revealing the free amino group for further functionalization.
Common Reagents and Conditions
Electrophilic Fluorination: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Fmoc Protection: 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl), diisopropylethylamine (DIPEA)
Deprotection: Piperidine in dimethylformamide (DMF)
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Deprotected Tyrosine: Removal of the Fmoc group yields 3,5-Difluoro-L-tyrosine.
Scientific Research Applications
N-Fmoc-3,5-Difluoro-L-tyrosine has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of fluorinated peptides, which can exhibit enhanced stability and bioactivity.
Medicinal Chemistry: The compound is employed in the design of fluorinated pharmaceuticals, where the presence of fluorine atoms can improve drug properties such as metabolic stability and membrane permeability.
Biological Studies: Researchers use this compound to study the effects of fluorination on protein structure and function.
Material Science: The compound is explored for its potential in creating novel materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of N-Fmoc-3,5-Difluoro-L-tyrosine involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s interactions with biological targets. The presence of fluorine can enhance binding affinity to enzymes and receptors, alter metabolic pathways, and improve the overall stability of the molecule. The Fmoc group serves as a temporary protecting group, allowing for selective deprotection and functionalization during synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-3-fluoro-L-tyrosine: A similar compound with a single fluorine atom at the 3 position.
N-Fmoc-3,5-difluoro-L-phenylalanine: Another fluorinated amino acid with a similar structure but different side chain.
Uniqueness
N-Fmoc-3,5-Difluoro-L-tyrosine is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its mono-fluorinated or non-fluorinated counterparts. This dual fluorination can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
(2S)-3-(3,5-difluoro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOKJMQGGUHNDH-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)F)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)F)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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